5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
The compound 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of a nitrophenyl group and a thione moiety, which contribute to its chemical and biological properties. Research has shown that such derivatives can exhibit a range of biological activities, including antimicrobial and antifungal effects .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions and the use of various substituents to achieve the desired properties. For instance, the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones has been achieved through mechanochemical treatment, which offers a comparison between conventional methods and grinding methods in terms of yield . The synthesis of related compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, involves quantum chemical calculations and spectral techniques to characterize the molecular geometry and vibrational frequencies .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the geometry of the molecule and its conformational flexibility . The molecular energy profile can be determined by varying torsion angles and using density functional theory (DFT) calculations . Additionally, the crystal structure of related compounds, such as 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveals the dihedral angles formed by the triazole ring and the nitro group with the phenyl ring, as well as the presence of hydrogen bonding and π–π stacking interactions .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives can be explored through various reactions, such as the synthesis of nitro and amino derivatives. These reactions involve cyclization and condensation steps, as well as oxidation and reduction processes to convert triazolethiones to nitrophenyltriazoles and then to aminophenyltriazoles . The in vivo metabolism of these compounds in rats has revealed pathways such as reduction, N-acetylation, and N-dealkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. These properties include thermal stability, as determined by differential scanning calorimetry, and detonation properties, which can be assessed using programs like EXPLO5 based on calculated heats of formation and experimentally determined densities . The solubility and energetic behavior in solvent media can be examined using methods like the polarizable continuum model (PCM) . The antimicrobial and antioxidant activities of these compounds can be evaluated through biological assays and molecular docking studies .
Scientific Research Applications
Thermolysis and Applications of NTO and its Salts
Research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) has covered its crystal structure, thermolysis, and potential as a high-energetic material. NTO's sensitivity, performance parameters, and its use in various applications have been extensively studied, highlighting its significant potential in energetic materials (Singh & Felix, 2003).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
1,2,4-Triazole-3-thione derivatives exhibit high antioxidant and antiradical activity, with research comparing these compounds to biogenic amino acids like cysteine. The focus has been on the chemical transformations of these compounds, showing new possibilities for synthesized 1,2,4-triazole-3-thiones (Kaplaushenko, 2019).
Novel Triazole Derivatives for Drug Development
The development of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has been a focus due to their broad range of biological activities. Research has emphasized the need for more efficient preparation methods considering green chemistry and sustainability, with the aim of finding new prototypes for emerging diseases (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
The synthesis and biological activities of 1,2,4-triazole derivatives have been explored, showing promising directions for scientific research in synthesizing biologically active substances. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities (Ohloblina, 2022).
Synthesis and Properties of 3-Thio and 4-Amino Derivatives of 1,2,4-Triazole
Studies on 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole have highlighted their relevance across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are known for their wide applications, including in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors (Parchenko, 2019).
properties
IUPAC Name |
5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPCRGZHVDUEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401959 | |
Record name | ST018736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
6898-56-2 | |
Record name | ST018736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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